MFCD02359757
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Overview
Description
The compound identified by the code “MFCD02359757” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02359757” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common methods include:
Solid-phase synthesis: This method involves the use of solid supports to facilitate the reaction.
Solution-phase synthesis: This method uses solvents to dissolve reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and batch reactors are commonly employed.
Chemical Reactions Analysis
Types of Reactions
“MFCD02359757” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
“MFCD02359757” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD02359757” exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism depends on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
MFCD19855345: Another compound with similar structural features.
Uniqueness
“MFCD02359757” stands out due to its unique chemical structure and specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.
Conclusion
Understanding the properties, synthesis, reactions, and applications of “this compound” provides valuable insights into its significance in scientific research and industry. Its unique characteristics and potential make it a compound of interest for further study and development.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-3-27(4-2)16-22-23(28)15-14-21-25(29)24(17-30-26(21)22)31-20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,17,28H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHREYQKRQWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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